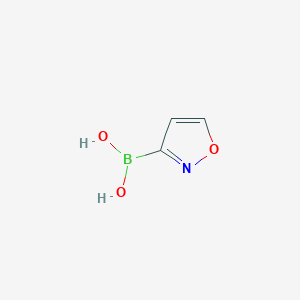

Isoxazol-3-ylboronic acid

CAS No.:

Cat. No.: VC13486539

Molecular Formula: C3H4BNO3

Molecular Weight: 112.88 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C3H4BNO3 |

|---|---|

| Molecular Weight | 112.88 g/mol |

| IUPAC Name | 1,2-oxazol-3-ylboronic acid |

| Standard InChI | InChI=1S/C3H4BNO3/c6-4(7)3-1-2-8-5-3/h1-2,6-7H |

| Standard InChI Key | ZBXLDBJCZOJAAE-UHFFFAOYSA-N |

| SMILES | B(C1=NOC=C1)(O)O |

| Canonical SMILES | B(C1=NOC=C1)(O)O |

Introduction

Chemical Identity and Structural Characteristics

Isoxazol-3-ylboronic acid belongs to the class of heteroaryl boronic acids, characterized by a boronic acid group (-B(OH)₂) attached to the 3-position of an isoxazole ring. The isoxazole moiety consists of three carbon atoms, one oxygen atom, and one nitrogen atom arranged in an unsaturated aromatic configuration. Key physicochemical properties include:

Molecular and Structural Data

| Property | Value |

|---|---|

| CAS Number | 1369481-49-1 |

| Molecular Formula | C₃H₄BNO₃ |

| Molecular Weight | 112.88 g/mol |

| MDL Number | MFCD17488794 |

| Synonyms | Isoxazole-3-boronic Acid; Boronic acid, B-3-isoxazolyl- |

The compound’s structure facilitates its role in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group reacts with halides or triflates to form carbon-carbon bonds .

Applications in Pharmaceutical and Material Science

Role in Drug Discovery

Isoxazol-3-ylboronic acid’s utility stems from its ability to act as a Suzuki coupling partner. For instance, trisubstituted isoxazoles (e.g., FM26) have been developed as allosteric inhibitors of RORγt, a nuclear receptor implicated in autoimmune diseases . These compounds reduce IL-17a expression by >15-fold in cellular assays, demonstrating therapeutic potential for conditions like psoriasis and multiple sclerosis .

| Parameter | Value |

|---|---|

| GHS Symbol | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302 (Harmful if swallowed); H315 (Causes skin irritation); H319 (Causes serious eye irritation); H335 (May cause respiratory irritation) |

| Precautionary Measures | P261 (Avoid breathing dust); P305+P351+P338 (IF IN EYES: Rinse cautiously with water) |

Recent Advances and Future Directions

Allosteric Modulation of Nuclear Receptors

Recent studies (2021–2024) emphasize isoxazole derivatives’ role in targeting RORγt and PPARγ. Compounds like 3 and 6 achieve IC₅₀ values of 12 nM and 7.4 nM, respectively, in displacing fluorescent probes from RORγt’s allosteric site . These findings suggest that Isoxazol-3-ylboronic acid could be modified to enhance selectivity and potency in next-generation therapeutics.

Computational Drug Design

Molecular docking studies predict that substituting the boronic acid group with bioisosteres (e.g., trifluoroborates) may improve metabolic stability without sacrificing binding affinity . Such innovations could expand the compound’s applicability in CNS drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume